molecular formula C22H18N2O4 B1212981 N-(3-Benzooxazol-2-yl-4-hydroxy-phenyl)-2-p-tolyloxyacetamide

N-(3-Benzooxazol-2-yl-4-hydroxy-phenyl)-2-p-tolyloxyacetamide

Cat. No. B1212981
M. Wt: 374.4 g/mol
InChI Key: HPLQXQMAOFYMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Benzooxazol-2-yl-4-hydroxy-phenyl)-2-p-tolyloxyacetamide is an anilide.

Scientific Research Applications

Anti-Inflammatory Activity

N-(3-Benzooxazol-2-yl-4-hydroxy-phenyl)-2-p-tolyloxyacetamide and its derivatives have been researched for their anti-inflammatory properties. A study by Sunder and Maleraju (2013) synthesized derivatives of a similar compound, highlighting its significant anti-inflammatory activity, particularly in compounds 10a, 10b, and 10d, with 10c showing moderate activity (Sunder & Maleraju, 2013).

Antimicrobial and Hemolytic Agents

Derivatives of this compound have also been investigated for their antimicrobial and hemolytic activities. A study by Rehman et al. (2016) synthesized N-substituted derivatives that were active against various microbial species, indicating potential for antimicrobial applications. However, one derivative, 6m, was noted for higher cytotoxicity (Rehman et al., 2016).

Antitumor Activity

The antitumor activity of related compounds has also been a focus of research. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, demonstrating considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Pharmacological Evaluation for Toxicity and Anti-Inflammatory Actions

The compound and its derivatives have been evaluated for toxicity, tumor inhibition, and anti-inflammatory effects. Faheem (2018) conducted a study focusing on the computational and pharmacological potential of novel derivatives for these purposes. The study highlighted compound a3 showing binding and moderate inhibitory effects in all assays (Faheem, 2018).

Antibacterial Activity

Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives and analyzed them against Methicillin Resistant Staphylococcus aureus (MRSA), with one derivative showing significant potent antibacterial activity (Chaudhari et al., 2020).

properties

Product Name

N-(3-Benzooxazol-2-yl-4-hydroxy-phenyl)-2-p-tolyloxyacetamide

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H18N2O4/c1-14-6-9-16(10-7-14)27-13-21(26)23-15-8-11-19(25)17(12-15)22-24-18-4-2-3-5-20(18)28-22/h2-12,25H,13H2,1H3,(H,23,26)

InChI Key

HPLQXQMAOFYMSV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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